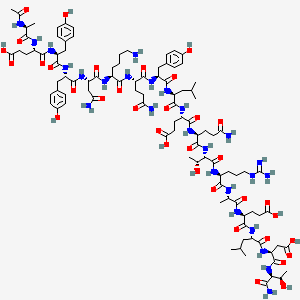
AC-Ala-glu-tyr-tyr-asn-lys-gln-tyr-leu-glu-gln-thr-arg-ala-glu-leu-asp-thr-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound AC-Ala-glu-tyr-tyr-asn-lys-gln-tyr-leu-glu-gln-thr-arg-ala-glu-leu-asp-thr-NH2 is a synthetic peptide Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-Ala-glu-tyr-tyr-asn-lys-gln-tyr-leu-glu-gln-thr-arg-ala-glu-leu-asp-thr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high purity and yield. The process is optimized for large-scale production by adjusting parameters such as reaction time, temperature, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
AC-Ala-glu-tyr-tyr-asn-lys-gln-tyr-leu-glu-gln-thr-arg-ala-glu-leu-asp-thr-NH2: can undergo various chemical reactions, including:
Oxidation: This peptide can be oxidized, particularly at the tyrosine residues, which can form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).
Substitution: Specific amino acids within the peptide can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.
Reduction: DTT or β-mercaptoethanol in aqueous buffers.
Substitution: Site-directed mutagenesis during synthesis using modified amino acids.
Major Products Formed
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds, yielding reduced peptide forms.
Substitution: Peptide analogs with altered amino acid sequences.
Scientific Research Applications
AC-Ala-glu-tyr-tyr-asn-lys-gln-tyr-leu-glu-gln-thr-arg-ala-glu-leu-asp-thr-NH2: has several applications in scientific research:
Immunology: It can be used to study antigen presentation and T-cell receptor interactions, particularly in the context of major histocompatibility complex (MHC) class II molecules.
Biochemistry: The peptide serves as a model for studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications include vaccine development and immunotherapy.
Industry: Used in the development of diagnostic assays and as a standard in peptide synthesis quality control.
Mechanism of Action
The mechanism by which AC-Ala-glu-tyr-tyr-asn-lys-gln-tyr-leu-glu-gln-thr-arg-ala-glu-leu-asp-thr-NH2 exerts its effects involves binding to specific receptors or proteins. For instance, in immunological studies, it may bind to MHC class II molecules, facilitating the presentation of antigens to T-cells. This interaction triggers a cascade of immune responses, including T-cell activation and cytokine release.
Comparison with Similar Compounds
AC-Ala-glu-tyr-tyr-asn-lys-gln-tyr-leu-glu-gln-thr-arg-ala-glu-leu-asp-thr-NH2: can be compared to other synthetic peptides with similar sequences or functions:
MHC Class II Peptides: Similar peptides used in immunological research include those derived from other antigenic sequences.
Therapeutic Peptides: Peptides like taspoglutide, which is a glucagon-like peptide-1 agonist, share similarities in their synthetic routes and applications in medicine.
Diagnostic Peptides: Peptides used in diagnostic assays often have sequences tailored for high specificity and affinity to target molecules.
The uniqueness of This compound lies in its specific sequence, which confers particular binding properties and biological activities, making it valuable for targeted research applications.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C100H150N26O35/c1-46(2)39-66(92(154)116-65(31-36-78(140)141)87(149)115-62(28-33-74(103)134)91(153)126-81(51(8)128)99(161)117-60(14-12-38-108-100(106)107)85(147)110-49(6)84(146)112-63(29-34-76(136)137)89(151)118-67(40-47(3)4)93(155)124-72(45-79(142)143)98(160)125-80(50(7)127)82(105)144)119-94(156)68(41-53-15-21-56(130)22-16-53)120-88(150)61(27-32-73(102)133)114-86(148)59(13-10-11-37-101)113-97(159)71(44-75(104)135)123-96(158)70(43-55-19-25-58(132)26-20-55)122-95(157)69(42-54-17-23-57(131)24-18-54)121-90(152)64(30-35-77(138)139)111-83(145)48(5)109-52(9)129/h15-26,46-51,59-72,80-81,127-128,130-132H,10-14,27-45,101H2,1-9H3,(H2,102,133)(H2,103,134)(H2,104,135)(H2,105,144)(H,109,129)(H,110,147)(H,111,145)(H,112,146)(H,113,159)(H,114,148)(H,115,149)(H,116,154)(H,117,161)(H,118,151)(H,119,156)(H,120,150)(H,121,152)(H,122,157)(H,123,158)(H,124,155)(H,125,160)(H,126,153)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H4,106,107,108)/t48-,49-,50+,51+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,80-,81-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQATCXHNZOMQZ-KTHLNFAGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C100H150N26O35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2276.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B588865.png)
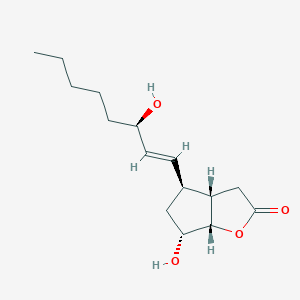
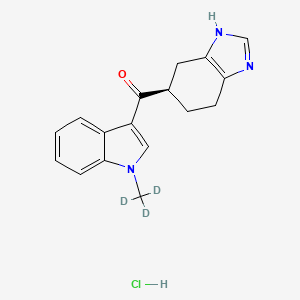
![butyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B588870.png)


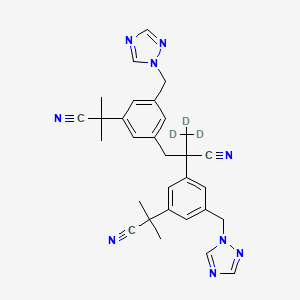
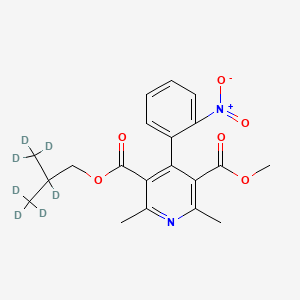
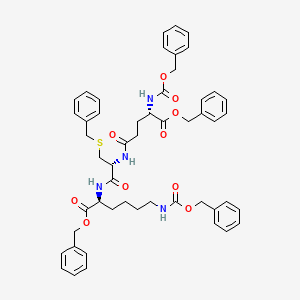
![[1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-methylindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B588880.png)
